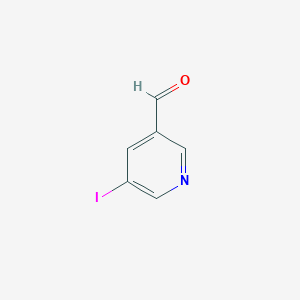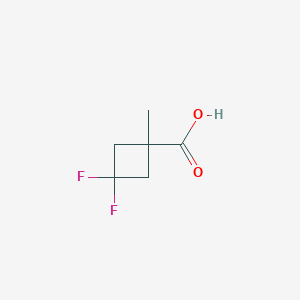
3-ブチル-2,5-ジメチルチオフェン
概要
説明
3-Butyl-2,5-dimethylthiophene: is a heterocyclic organic compound with the molecular formula C10H16S . It belongs to the class of thiophenes, which are five-membered aromatic rings containing one sulfur atom. Thiophenes and their derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
科学的研究の応用
3-Butyl-2,5-dimethylthiophene has diverse applications in scientific research:
作用機序
Target of Action
3-Butyl-2,5-dimethylthiophene is a thiophene derivative . Thiophene derivatives are known to have a wide range of biological activities and are used in medicinal chemistry . .
Mode of Action
Thiophene derivatives are known to undergo oxidation and reduction reactions . These reactions can lead to the formation of various thiophene oxides, which can interact with biological targets .
Biochemical Pathways
Thiophene derivatives, including 3-Butyl-2,5-dimethylthiophene, can undergo various biochemical reactions. For instance, they can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides . These compounds can participate in Diels–Alder reactions, leading to the formation of a variety of compounds . Thiophene derivatives can also undergo reductive desulfurization, a process that is of significant importance in drug metabolism studies .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities .
Action Environment
The action of 3-Butyl-2,5-dimethylthiophene can be influenced by various environmental factors. For instance, the oxidation and reduction reactions of thiophene derivatives can be affected by the presence of certain reagents and the reaction conditions
生化学分析
Biochemical Properties
3-Butyl-2,5-dimethylthiophene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the oxidation of 3-Butyl-2,5-dimethylthiophene, leading to the formation of reactive intermediates that can further participate in biochemical pathways .
Cellular Effects
The effects of 3-Butyl-2,5-dimethylthiophene on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress in cells, leading to changes in gene expression and cellular metabolism. For instance, exposure to 3-Butyl-2,5-dimethylthiophene has been linked to the upregulation of antioxidant defense genes, which help mitigate the oxidative damage .
Molecular Mechanism
At the molecular level, 3-Butyl-2,5-dimethylthiophene exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as proteins and nucleic acids. This binding can result in the inhibition or activation of enzymes, altering their activity and subsequently affecting various biochemical pathways. Additionally, 3-Butyl-2,5-dimethylthiophene can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Butyl-2,5-dimethylthiophene have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-Butyl-2,5-dimethylthiophene can degrade into various metabolites, some of which may retain biological activity. Long-term exposure to the compound has been associated with sustained oxidative stress and alterations in cellular homeostasis .
Dosage Effects in Animal Models
The effects of 3-Butyl-2,5-dimethylthiophene vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant properties. At higher doses, it can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where the compound’s impact shifts from protective to harmful as the dosage increases .
Metabolic Pathways
3-Butyl-2,5-dimethylthiophene is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation of the compound, leading to the formation of various metabolites. Some of these metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells .
Transport and Distribution
The transport and distribution of 3-Butyl-2,5-dimethylthiophene within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver, where it undergoes extensive metabolism. Its distribution is influenced by factors such as lipid solubility and the presence of transport proteins that facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of 3-Butyl-2,5-dimethylthiophene is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria, where it may exert its effects on cellular respiration and energy production. Targeting signals and post-translational modifications play a role in directing 3-Butyl-2,5-dimethylthiophene to these compartments, influencing its biological activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-2,5-dimethylthiophene can be achieved through various methods. One common approach involves the Paal-Knorr synthesis , which is the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction , which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the production process .
化学反応の分析
Types of Reactions: 3-Butyl-2,5-dimethylthiophene undergoes various chemical reactions, including:
Oxidation: Thiophenes can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Reduction of thiophenes can lead to the formation of partially or fully hydrogenated thiophenes.
Substitution: Thiophenes can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Hydrogenated thiophenes.
Substitution: Halogenated, nitrated, or sulfonated thiophenes.
類似化合物との比較
- 2-Butylthiophene
- 2-Octylthiophene
- 2,5-Dimethylthiophene
Comparison: 3-Butyl-2,5-dimethylthiophene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other thiophene derivatives, it may exhibit different pharmacological properties or material characteristics .
特性
IUPAC Name |
3-butyl-2,5-dimethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16S/c1-4-5-6-10-7-8(2)11-9(10)3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOSBQJOYVIVOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(SC(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634783 | |
| Record name | 3-Butyl-2,5-dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98837-51-5 | |
| Record name | 3-Butyl-2,5-dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1323146.png)



![Thieno[2,3-C]pyridin-7-amine](/img/structure/B1323152.png)
![4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine](/img/structure/B1323158.png)
![[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1323160.png)
![4,7-Dichlorothieno[2,3-d]pyridazine](/img/structure/B1323161.png)




